PF-04457845

Vue d'ensemble

Description

Applications De Recherche Scientifique

PF-04457845 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of FAAH and its effects on endocannabinoid signaling.

Biology: Investigated for its role in modulating physiological processes such as pain, mood, and appetite.

Medicine: Explored as a potential therapeutic agent for conditions such as pain, inflammation, and post-traumatic stress disorder (PTSD).

Industry: Utilized in the development of new pharmaceuticals targeting the endocannabinoid system .

Mécanisme D'action

Target of Action

PF-04457845 primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the degradation of endocannabinoids, which are signaling lipids that play a crucial role in various physiological processes .

Mode of Action

This compound acts as a covalent inhibitor that carbamylates the active site serine nucleophile of FAAH . This modification inhibits the enzyme’s activity, leading to an increase in the concentration of endocannabinoids .

Biochemical Pathways

The inhibition of FAAH by this compound affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, and pain .

Pharmacokinetics

This compound is rapidly absorbed with a median tmax of 0.5-1.2 hours . Its exposure increases supraproportionally to dose from 0.1 to 10 mg and proportionally between 10 and 40 mg single doses . The pharmacokinetics appear dose-proportional following 14 days of once-daily dosing between 0.5 and 8 mg .

Result of Action

The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, which can have various effects, including analgesic and anti-inflammatory effects . In animal studies, this compound has shown efficacy comparable to naproxen, a common nonsteroidal anti-inflammatory drug .

Analyse Biochimique

Biochemical Properties

PF-04457845 plays a significant role in biochemical reactions as it inhibits FAAH, the principal enzyme involved in the degradation of the endocannabinoid anandamide . It is a covalent inhibitor that carbamylates FAAH’s serine nucleophile . This interaction with FAAH leads to an increase in the concentration of endocannabinoids, signaling lipids that play a crucial role in various physiological processes .

Cellular Effects

The effects of this compound on cells are primarily due to its ability to inhibit FAAH and thereby increase the levels of endocannabinoids. This can influence various cellular processes, including cell signaling pathways and gene expression . For instance, in the context of cannabis withdrawal and dependence, treatment with this compound was associated with reduced symptoms of cannabis withdrawal .

Molecular Mechanism

This compound exerts its effects at the molecular level through a covalent, irreversible mechanism involving carbamylation of the active-site serine nucleophile of FAAH . This results in the inhibition of FAAH, leading to an increase in the levels of endocannabinoids .

Temporal Effects in Laboratory Settings

This compound has shown a long duration of action. A single oral administration at 1 mg/kg showed in vivo efficacy for 24 hours, with a near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in the brain .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated potent antinociceptive effects in both inflammatory and non-inflammatory pain models, with a minimum effective dose of 0.1 mg/kg . The effects of this compound vary with different dosages, and it has been well-tolerated following single and multiple dosing to healthy volunteers .

Metabolic Pathways

This compound is involved in the endocannabinoid signaling pathway, where it inhibits the enzyme FAAH. This enzyme is responsible for the degradation of the endocannabinoid anandamide . By inhibiting FAAH, this compound increases the levels of anandamide, thereby potentiating endocannabinoid signaling .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As a FAAH inhibitor, it is expected to localize in the same regions as the FAAH enzyme, which is an integral membrane protein .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PF-04457845 implique plusieurs étapes, commençant par la préparation des structures de base de la pyridazine et de la pipéridine. Les étapes clés incluent :

Formation du noyau pyridazinyle : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le cycle pyridazinyle.

Fixation du groupe trifluorométhyle :

Réactions de couplage : Les structures de la pyridazine et de la pipéridine sont couplées à l'aide de réactifs tels que des catalyseurs au palladium pour former le composé final

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Les considérations clés incluent :

Température et pression de réaction : Ces paramètres sont soigneusement contrôlés pour maximiser le rendement.

Méthodes de purification : Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le PF-04457845 subit plusieurs types de réactions chimiques, notamment :

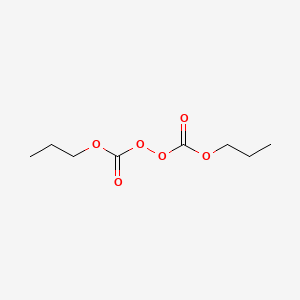

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres

Réactifs et conditions courants

Agents oxydants : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés pour les réactions d'oxydation.

Agents réducteurs : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés pour les réactions de réduction.

Catalyseurs : Les catalyseurs au palladium ou au platine sont utilisés dans les réactions de couplage et de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement futurs .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la FAAH et ses effets sur la signalisation des endocannabinoïdes.

Biologie : Investigations sur son rôle dans la modulation des processus physiologiques tels que la douleur, l'humeur et l'appétit.

Médecine : Exploré comme un agent thérapeutique potentiel pour des affections telles que la douleur, l'inflammation et le syndrome de stress post-traumatique (SSPT).

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant le système endocannabinoïde .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme FAAH. Cette inhibition empêche la dégradation des endocannabinoïdes comme l'anandamide, conduisant à une augmentation des niveaux de ces molécules de signalisation. Les niveaux élevés d'endocannabinoïdes entraînent une activation accrue des récepteurs cannabinoïdes, qui sont impliqués dans divers processus physiologiques. Le composé agit comme un inhibiteur covalent, formant une liaison stable avec le site actif de la FAAH, bloquant ainsi son activité .

Comparaison Avec Des Composés Similaires

Le PF-04457845 est unique par sa forte puissance et sa sélectivité pour la FAAH par rapport à d'autres composés similaires. Certains composés similaires incluent :

URB-597 : Un autre inhibiteur de la FAAH, mais avec des profils de puissance et de sélectivité différents.

LY-2183240 : Un inhibiteur de la FAAH moins sélectif avec une activité plus large sur d'autres enzymes.

BIA 10-2474 : Un composé ayant des effets inhibiteurs similaires sur la FAAH, mais associé à des effets secondaires graves lors des essais cliniques

Le this compound se distingue par sa sélectivité exceptionnelle et son efficacité in vivo, ce qui en fait un candidat prometteur pour un développement et une recherche ultérieurs .

Propriétés

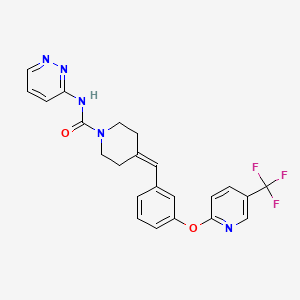

IUPAC Name |

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATCTBJIJJEPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144539 | |

| Record name | PF-04457845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020315-31-4 | |

| Record name | PF 04457845 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-04457845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04457845 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04457845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04457845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

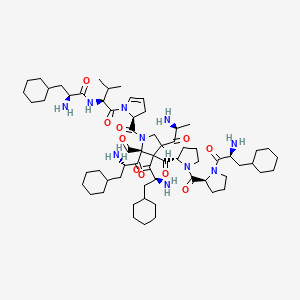

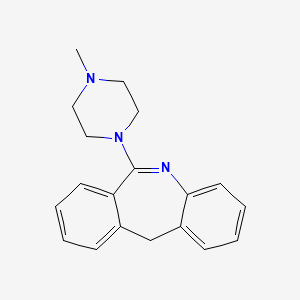

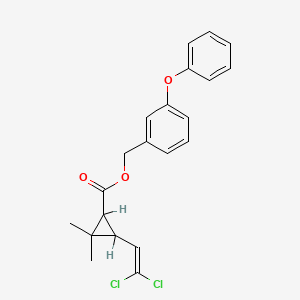

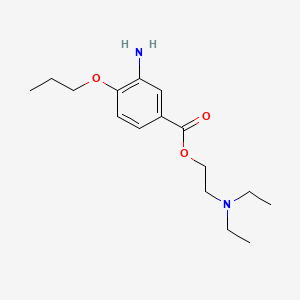

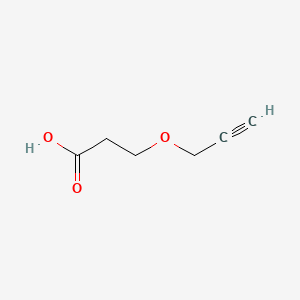

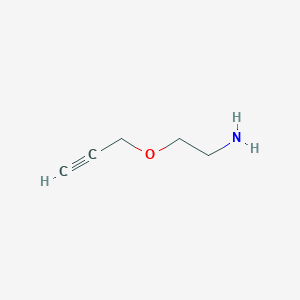

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

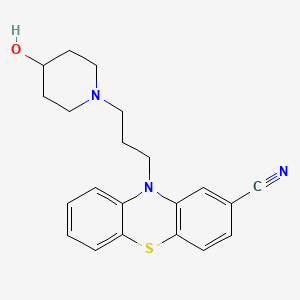

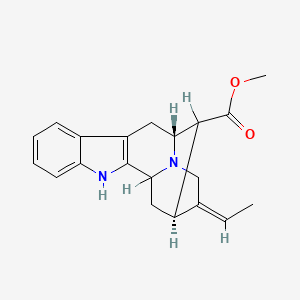

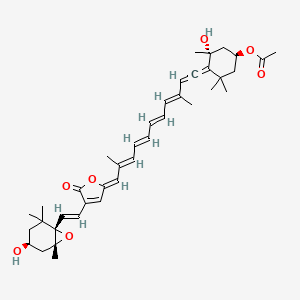

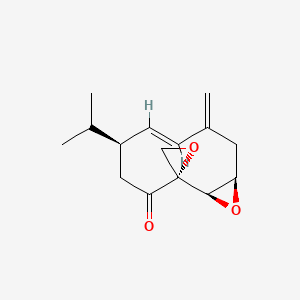

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.